

An In-Depth Technical Guide to (S)-2-Phenylpiperidine Hydrochloride

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Compound of Interest

Compound Name:	(S)-2-Phenylpiperidine hydrochloride
CAS No.:	155106-18-6
Cat. No.:	B1473027

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This guide provides a comprehensive technical overview of **(S)-2-Phenylpiperidine hydrochloride** (CAS No. 155106-18-6), a chiral building block of significant interest in modern drug discovery and development. The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.^{[1][2][3]} This document delves into the essential physicochemical properties, synthesis, analytical characterization, pharmacological context, and safe handling of the (S)-enantiomer, offering field-proven insights for researchers and drug development professionals.

Core Molecular Profile and Physicochemical Properties

(S)-2-Phenylpiperidine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 2-phenylpiperidine. The presence of a chiral center at the 2-position of the piperidine ring is of critical importance, as enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.^[4] The phenylpiperidine structural motif is renowned for its role in potent opioid analgesics, where it provides the necessary framework for

interaction with opioid receptors.[5][6] As a versatile intermediate, (S)-2-phenylpiperidine is a foundational component for synthesizing more complex molecules in the development of analgesics, antidepressants, and other neuroscience research agents.[3]

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	155106-18-6	[7]
Molecular Formula	C ₁₁ H ₁₆ ClN	[7]
Molecular Weight	197.70 g/mol	[7]
Appearance	White to off-white solid (typical for hydrochloride salts)	General Chemical Knowledge
Melting Point	Not specified; Racemic free base melts at 18°C	
Boiling Point	Not specified; Racemic free base boils at 225-255°C	
InChI Key	WGIAUTGOUJDVEI-NSHDSACASA-N (for (S)-free base)	
SMILES	Cl.N1c2ccccc2	
Storage	2-8°C, protect from light and moisture[8][9][10]	[8][9][10]

Synthesis and Enantiomeric Purification

The synthesis of enantiomerically pure 2-substituted piperidines is a key challenge in medicinal chemistry. While racemic 2-phenylpiperidine can be synthesized through methods like the catalytic hydrogenation of 2-phenylpyridine, achieving high enantiopurity requires specialized asymmetric techniques.[11][12] One of the most effective strategies is the kinetic resolution of a racemic precursor.

Causality in Method Selection: Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of N-Boc-2-phenylpiperidine, a chiral base complex, such as n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine, can deprotonate one enantiomer faster than the other.^[13] This process selectively consumes one enantiomer, leaving the other unreacted and thus enantiomerically enriched. This method is chosen for its high efficiency and ability to yield products with excellent enantiomeric ratios (e.r.).^[13]

Experimental Protocol: Kinetic Resolution of (±)-N-Boc-2-phenylpiperidine

This protocol is adapted from established methodologies for the kinetic resolution of 2-arylpiperidines.^[13]

Step 1: Preparation

- Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.
- Dry the solvent (e.g., diethyl ether) over sodium/benzophenone still prior to use.

Step 2: Reaction Setup

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add a solution of racemic N-Boc-2-phenylpiperidine (1.0 eq.) in anhydrous diethyl ether.
- Cool the solution to -78°C using an acetone/dry ice bath.

Step 3: Chiral Base Addition

- In a separate flask, prepare the chiral base by adding (-)-sparteine (0.6 eq.) to a solution of n-BuLi (0.55 eq.) in hexane at -78°C. Stir for 15 minutes.

- Slowly add the pre-formed chiral base solution to the solution of N-Boc-2-phenylpiperidine via cannula. The rate of addition is critical to maintain selectivity.

Step 4: Quenching and Work-up

- After stirring at -78°C for the optimized reaction time (typically 2-4 hours, monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

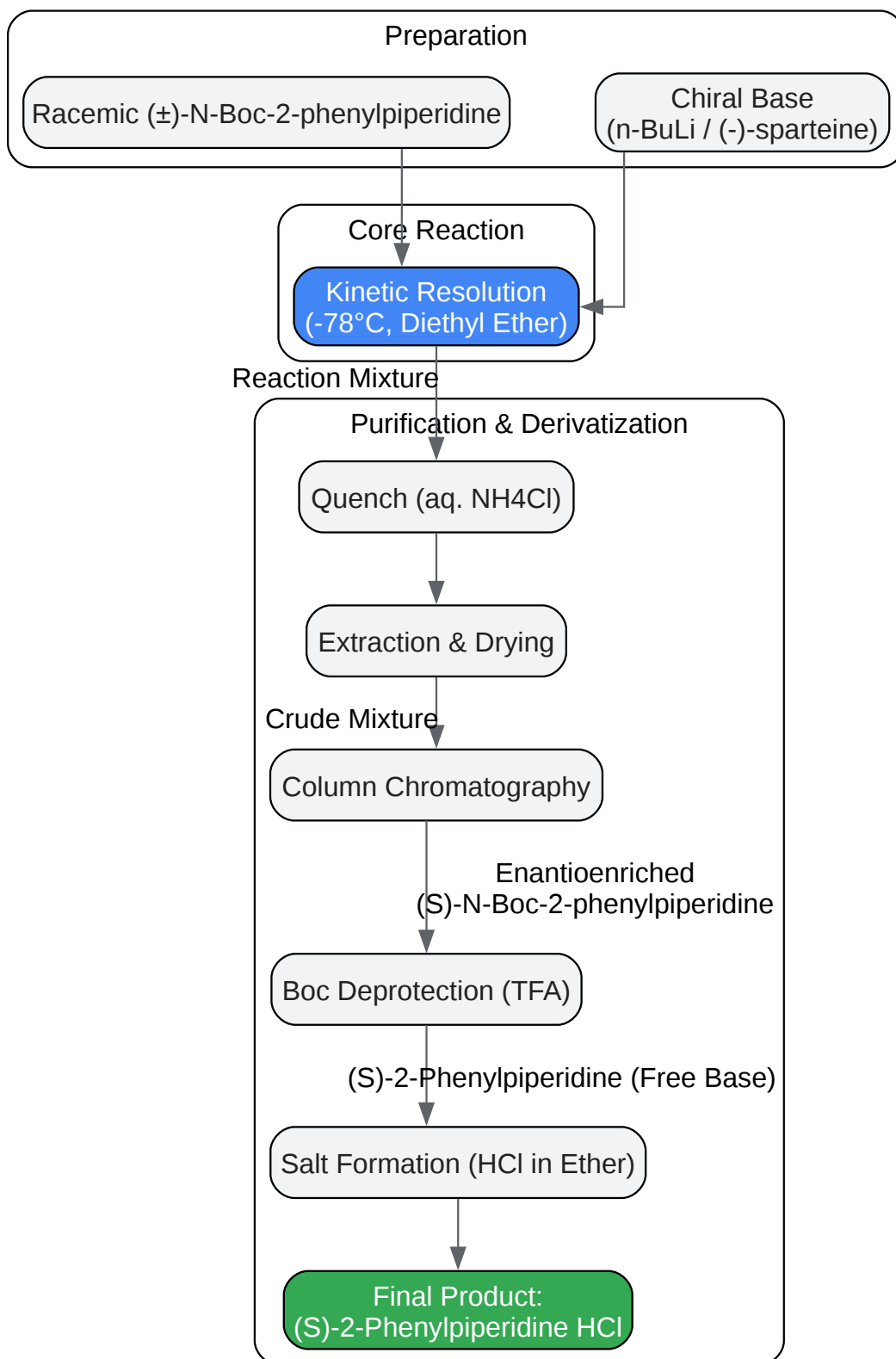
Step 5: Purification and Deprotection

- Purify the resulting mixture (containing the reacted product and unreacted starting material) using column chromatography on silica gel. This separates the enantioenriched (S)-N-Boc-2-phenylpiperidine.
- To obtain the free amine, dissolve the purified (S)-N-Boc-2-phenylpiperidine in a suitable solvent (e.g., dichloromethane) and treat with a strong acid like trifluoroacetic acid (TFA) to cleave the Boc protecting group.

Step 6: Salt Formation

- After removal of the acid, dissolve the resulting (S)-2-phenylpiperidine free base in a minimal amount of diethyl ether or isopropanol.
- Add a solution of HCl in ether (1.1 eq.) dropwise with stirring.
- The **(S)-2-Phenylpiperidine hydrochloride** will precipitate as a solid. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of (S)-2-Phenylpiperidine HCl via kinetic resolution.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of **(S)-2-Phenylpiperidine hydrochloride** is paramount. A multi-technique analytical approach provides a self-validating system for quality control.

Key Analytical Techniques

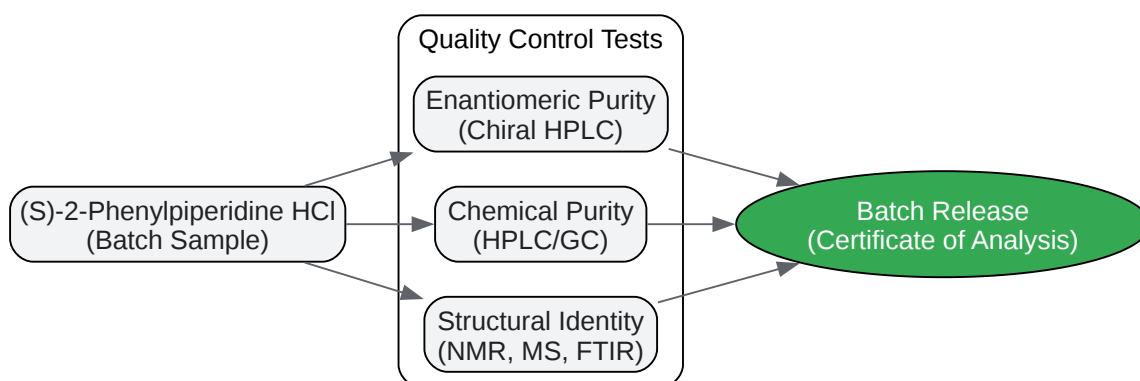
- **Chiral High-Performance Liquid Chromatography (HPLC):** This is the gold standard for determining enantiomeric purity (e.g., enantiomeric excess, e.e.). A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for their precise quantification.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Useful for assessing purity and identifying volatile impurities. The mass spectrum provides definitive structural confirmation based on the fragmentation pattern.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the signals must be consistent with the expected structure of 2-phenylpiperidine.
- **Fourier-Transform Infrared Spectroscopy (FTIR):** Provides information about the functional groups present in the molecule, such as N-H and C-H bonds.

Table 2: Example Chiral HPLC Method Parameters

Parameter	Condition	Rationale
Column	Chiral Stationary Phase (e.g., cellulose or amylose-based, like Chiralcel OD-H)	The CSP provides the chiral environment necessary to resolve the enantiomers.
Mobile Phase	Isocratic mixture of Hexane/Isopropanol with a basic additive (e.g., Diethylamine)	The non-polar/polar solvent system allows for good separation, while the additive improves peak shape for the basic amine.
Flow Rate	1.0 mL/min	A standard flow rate that provides a balance between resolution and analysis time.
Detection	UV at 254 nm	The phenyl group provides strong UV absorbance at this wavelength.
Column Temp.	25°C	Controlled temperature ensures reproducible retention times.

Note: This is an illustrative method; specific conditions must be optimized for the exact instrumentation and column used.

Analytical Workflow Diagram



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Caption: A typical quality control workflow for batch release.

Pharmacological Context and Applications

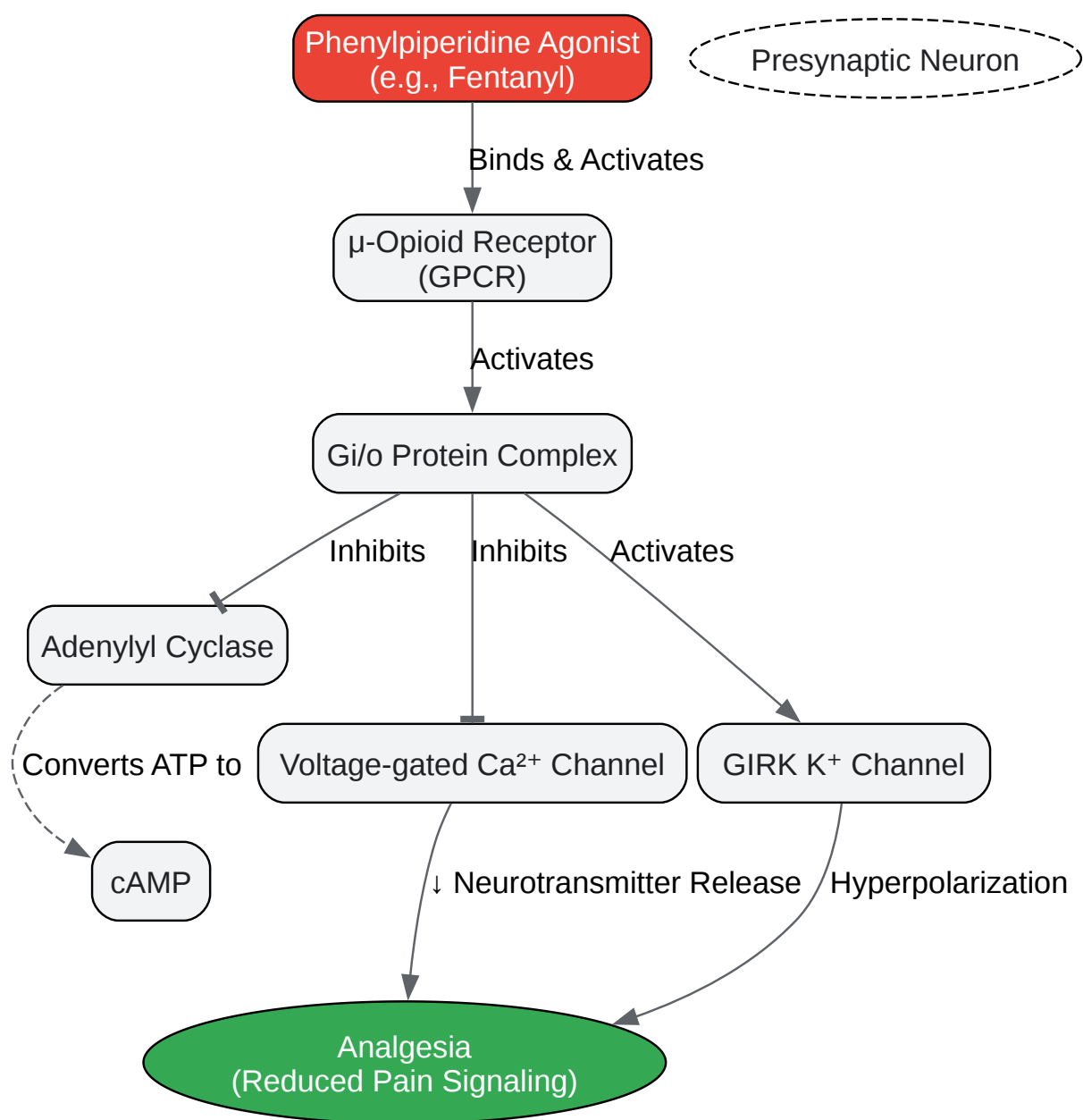
The phenylpiperidine core is a cornerstone of many centrally acting drugs, most notably potent analgesics.[1] Derivatives such as meperidine and fentanyl are classic examples that demonstrate the scaffold's ability to effectively interact with the mu-opioid receptor.[5][6]

(S)-2-Phenylpiperidine itself is not typically an active pharmaceutical ingredient (API) but serves as a crucial chiral intermediate. Its structure is used by medicinal chemists to design novel compounds for:

- Analgesia: As a precursor for novel opioid receptor agonists.[3][14]
- Neuroscience: In the development of agents targeting various neurotransmitter systems, including dopamine and serotonin reuptake inhibitors, which are relevant for treating depression and other CNS disorders.[3][15]
- Drug Discovery: As a fragment in library synthesis to explore new biological targets.

Illustrative Signaling Pathway: Mu-Opioid Receptor Agonism

The diagram below illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by a phenylpiperidine-based agonist (like fentanyl) at the mu-opioid receptor. This is the primary mechanism behind the analgesic effects of this drug class.^{[1][14]}



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Sources

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